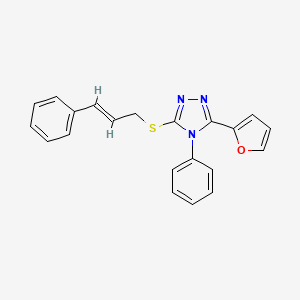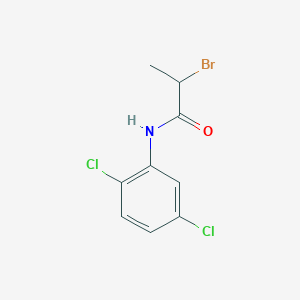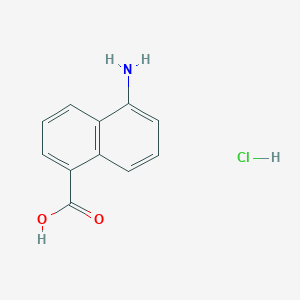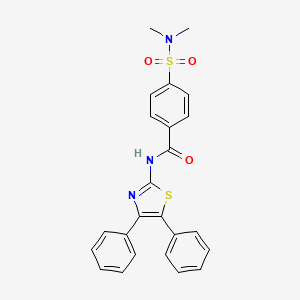![molecular formula C23H24N2O2S B2509716 N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893096-97-4](/img/structure/B2509716.png)
N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" is a complex molecule that appears to be related to various synthesized derivatives with potential biological activities. The structure suggests the presence of a naphthalene ring, a tetrahydrocyclohepta[b]thiophene core, and an amide linkage, which are common motifs in medicinal chemistry for drug design due to their potential interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide have been synthesized and characterized, including a derivative with a naphthalen-1-yl group . Similarly, N-(aminoalkyl)phenyl naphthalene-1-carboxamides and tetrahydronaphthalene-1-carboxamides have been synthesized from cyanonaphthamides by catalytic hydrogenation . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . This information provides insight into the possible conformational preferences of the compound , which may influence its biological activity.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the exact compound . However, the synthesis of related compounds involves reactions such as catalytic hydrogenation and oxidative-photo-cyclization followed by amide formation . These reactions are crucial for constructing the core structure and functional groups present in the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the characterization of similar compounds has been performed using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and elemental analyses . These methods are essential for confirming the identity and purity of synthesized compounds and could be applied to the compound to determine its properties.
Relevant Case Studies
The biological activities of related compounds have been explored in various studies. For instance, substituted thiophene derivatives synthesized from related starting materials have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities . These findings suggest that the compound may also possess interesting biological properties worthy of further investigation.
Applications De Recherche Scientifique
Synthesis Techniques
- A study demonstrated the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') from naphthalene-2,3-diol, showcasing a method that could be relevant to the synthesis or modification of the compound , highlighting the complexity and multi-step nature of synthesizing naphthalene derivatives (S. Göksu et al., 2003).
Chemical Sensing and Detection
- N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and studied for their solid-state properties and hydrogen bonding interactions. One derivative exhibited significant color change in response to fluoride anions, suggesting applications in colorimetric sensing and detection (E. A. Younes et al., 2020).
Material Science and Polymer Chemistry
- Naphthalene-ring containing diamines were synthesized and used to create novel polyamides with good solubility and thermal stability, indicating potential applications in advanced materials and engineering (S. Mehdipour‐Ataei et al., 2005).
- Aromatic polyamides based on 1,4-Bis(4-aminophenoxy)naphthalene demonstrated solubility in polar solvents and high thermal stability, suggesting their utility in high-performance materials (Chin‐Ping Yang & Jyh-An Chen, 1999).
Therapeutic Research and Drug Design
- The synthesis and evaluation of various derivatives containing the naphthalene moiety were carried out for their potential anti-inflammatory effects, indicating a methodology that could be applied to the development of new therapeutic agents (H. Thabet et al., 2011).
Environmental Chemistry
- Autoxidation reactions of naphthalene derivatives were studied to understand their behavior under aerobic conditions, which is crucial for assessing the environmental impact and stability of such compounds (M. Kudlich et al., 1999).
Propriétés
IUPAC Name |
N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-24-22(27)21-18-12-3-2-4-13-19(18)28-23(21)25-20(26)14-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,2-4,12-14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKJWQURWQMGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509642.png)


![Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2509646.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509648.png)

![1-Cyclohexyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2509654.png)